molecular formula C32H46O5 B15241428 KadcoccineacidE

KadcoccineacidE

Cat. No.: B15241428
M. Wt: 510.7 g/mol
InChI Key: CKQGWGBRFAIRJQ-XSGQYPGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KadcoccineacidE is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidE typically involves a multi-step process that includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur.

    Catalysts: Catalysts are often used to accelerate the reaction and improve yield. Common catalysts include transition metals and organic acids.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactants: Large quantities of reactants are used to produce this compound on a commercial scale.

    Optimization: The reaction conditions are optimized for maximum efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidE undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation states, which can alter its chemical properties.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Solvents: Solvents like ethanol, methanol, and water are commonly used to dissolve reactants and facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation states, while reduction may yield lower oxidation states or different functional groups.

Scientific Research Applications

KadcoccineacidE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: this compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of KadcoccineacidE involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-5-oxo-1,2,3,4a,7,8,9,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H46O5/c1-18(10-9-11-19(2)29(35)36)22-12-14-31(7)23(20(22)3)16-24-25(31)17-26(34)28-30(5,6)27(37-21(4)33)13-15-32(24,28)8/h11,17-18,22-24,27-28H,3,9-10,12-16H2,1-2,4-8H3,(H,35,36)/b19-11-/t18-,22-,23+,24-,27-,28+,31-,32-/m1/s1

InChI Key

CKQGWGBRFAIRJQ-XSGQYPGXSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC(=O)[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CC(=O)C4C3(CCC(C4(C)C)OC(=O)C)C)C

Origin of Product

United States

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